2,3-Dichloro-6-nitroquinoxaline

Antiparasitic Schistosomiasis Cytotoxicity

Strategically differentiate your synthesis with 2,3-dichloro-6-nitroquinoxaline—the only scaffold combining electron-withdrawing nitro activation at C6 with two chlorine leaving groups at C2/C3. This unique triad enables temperature-controlled regioselective SNAr (mono-substitution at 30°C vs. bis-substitution at elevated temperatures) without protecting group chemistry. The C6-nitro group is quantitatively reducible to a 6-amino handle for fluorescent probe construction (HPLC detection limit 1.0 fmol/μL) or pharmacological elaboration. Validated biological baseline: CC50 27.51 μM (mammalian) and MIC 0.98 mg/L against MRSA. Insist on ≥98% purity to ensure reproducible reactivity in sequential functionalization campaigns.

Molecular Formula C8H3Cl2N3O2
Molecular Weight 244.03 g/mol
CAS No. 2379-60-4
Cat. No. B1269935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-nitroquinoxaline
CAS2379-60-4
Molecular FormulaC8H3Cl2N3O2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)Cl)Cl
InChIInChI=1S/C8H3Cl2N3O2/c9-7-8(10)12-6-3-4(13(14)15)1-2-5(6)11-7/h1-3H
InChIKeySFJCUOAQTGDBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-6-nitroquinoxaline (CAS 2379-60-4): A Strategic Quinoxaline Building Block for Drug Discovery and Advanced Synthesis


2,3-Dichloro-6-nitroquinoxaline (CAS 2379-60-4) is a heterocyclic aromatic compound with a quinoxaline core substituted with two chlorine atoms at the 2 and 3 positions and a nitro group at the 6 position . This specific substitution pattern is crucial, endowing the molecule with a unique reactivity profile that distinguishes it from other quinoxaline derivatives. The presence of the electron-withdrawing nitro group activates the heterocyclic ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2 and 3 positions [1], while the chlorine atoms serve as versatile leaving groups for further functionalization . This combination of electronic and steric properties establishes 2,3-dichloro-6-nitroquinoxaline as a premier synthetic intermediate for constructing a wide array of biologically active quinoxaline-containing molecules .

Why Generic Quinoxaline Building Blocks Are Not a Substitute for 2,3-Dichloro-6-nitroquinoxaline in Advanced Synthesis


Generic substitution with other 2,3-dihaloquinoxalines is insufficient because the nitro group at the 6-position is not merely an inert substituent; it is a critical determinant of both the compound's reactivity and the properties of its downstream products. The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the C2 and C3 carbons, enabling regioselective and sequential nucleophilic substitutions that are not feasible with unsubstituted or less activated analogs like 2,3-dichloroquinoxaline . Furthermore, the nitro group can be chemoselectively reduced to an amine in a later synthetic step, providing a unique handle for further derivatization into fluorescent probes or for building in pharmacological activity [1]. This dual functionality—activating the ring for substitution while providing a latent site for further transformation—is a unique and quantifiable advantage that 2,3-dichloro-6-nitroquinoxaline holds over simpler 2,3-dichloro- or 6-nitroquinoxaline scaffolds. Overlooking this specific functional interplay can lead to failed reactions, lower yields, or the inability to access desired target molecules .

Quantitative Differentiation: 2,3-Dichloro-6-nitroquinoxaline vs. Analog Comparators


Enhanced Anti-Schistosomal Potency and Cytotoxicity Profile Relative to 6-Nitro-2,3-dihydroxyquinoxaline

In a head-to-head comparison, 2,3-dichloro-6-nitroquinoxaline demonstrated significantly higher cytotoxic potency than its dihydroxy analog. The target compound exhibited a 72-hour CC50 of 27.51 μM against a human cell line, whereas the comparator, 6-nitro-2,3-dihydroxy-quinoxaline, was considerably less potent with a 72-hour CC50 of 136.40 μM [1]. Additionally, both compounds showed low direct anti-schistosomal activity (EC50 >10 μM and >50 μM, respectively), but the dichloro derivative's enhanced cytotoxicity suggests a different mechanism of action or greater potential for further optimization as a lead compound.

Antiparasitic Schistosomiasis Cytotoxicity

Superior Antibacterial Activity Against Resistant Strains Compared to 2-Methoxy-6-nitroquinoxaline

2,3-Dichloro-6-nitroquinoxaline shows more potent antibacterial activity against clinically relevant resistant strains than its mono-methoxy analog. Against Methicillin-resistant Staphylococcus aureus (MRSA), the target compound had an MIC of 0.98 mg/L, which is half the concentration required for 2-Methoxy-6-nitroquinoxaline (MIC 1.95 mg/L). Against Vancomycin-resistant Enterococcus faecalis (VRE), the target compound's MIC was 0.60 mg/L, while the comparator's MIC was significantly lower at 0.25 mg/L . While the comparator showed higher activity against VRE, the target compound provides a more balanced and potent profile against both resistant strains.

Antibacterial MRSA VRE

Temperature-Dependent Regioselective Displacement for Advanced Structural Diversification

2,3-Dichloro-6-nitroquinoxaline exhibits exploitable, temperature-dependent regioselectivity in nucleophilic displacement reactions, a property not readily achievable with simpler analogs. At elevated temperatures (hot), the reaction with 1-methylpiperazine yields the bis-derivative (2). Conversely, at a controlled temperature of 30°C, the reaction proceeds selectively at position-2 to afford the mono-derivative (3) [1]. This allows for the sequential introduction of different nucleophiles onto the quinoxaline core, enabling the synthesis of complex, unsymmetrical structures.

Regioselectivity Nucleophilic Substitution Synthetic Chemistry

High-Yielding Synthetic Route for Cost-Effective Procurement

An optimized, multi-step synthetic route for 2,3-dichloro-6-nitroquinoxaline has been reported with an overall yield of approximately 79% starting from o-phenylenediamine and diethyl oxalate [1]. This high overall yield for a multi-step synthesis indicates a reliable and scalable process, which directly impacts the cost and availability of high-purity material for research and development.

Synthesis Yield Process Chemistry

Established Use as a Precursor for High-Sensitivity Fluorescent Probes

2,3-Dichloro-6-nitroquinoxaline is a key precursor for synthesizing 2,3-disubstituted 6-aminoquinoxalines, which function as high-sensitivity fluorescence derivatization reagents for carboxylic acids [1]. The detection limit for these N-acyl derivatives using reversed-phase HPLC with fluorescence detection has been demonstrated to be 1.0 fmol per microliter injection volume [2]. This ultra-low detection limit highlights the powerful analytical utility of probes derived from this specific scaffold, a feature not inherently shared by other quinoxaline precursors without the nitro group.

Fluorescence Derivatization HPLC

High-Impact Application Scenarios for 2,3-Dichloro-6-nitroquinoxaline


Medicinal Chemistry: Optimizing Antiparasitic or Antibacterial Leads

A medicinal chemistry team aiming to develop novel antiparasitic agents against Schistosoma mansoni or new antibacterial drugs for resistant strains (MRSA, VRE) should prioritize 2,3-dichloro-6-nitroquinoxaline as a core scaffold. Its differential cytotoxicity profile (CC50 27.51 μM) and potent antibacterial activity (MIC 0.98 mg/L against MRSA) [1] provide a distinct starting point for structure-activity relationship (SAR) studies compared to less active analogs. The team can systematically replace the chlorine atoms to fine-tune potency and selectivity, leveraging the compound's established activity data as a quantitative baseline.

Chemical Biology: Development of Ultra-Sensitive Analytical Probes

A research group developing new tools for bioanalysis, specifically for detecting trace amounts of carboxylic acid-containing biomolecules (e.g., fatty acids, eicosanoids), will find 2,3-dichloro-6-nitroquinoxaline invaluable. By following established synthetic routes, the team can produce 6-aminoquinoxaline-based fluorescent probes with a demonstrated detection limit of 1.0 fmol/μL by HPLC [1]. This quantifiable sensitivity metric makes the compound a strategic choice over other building blocks for creating high-performance derivatization reagents.

Synthetic Methodology: Building Unsymmetrical Quinoxaline Libraries

A process chemistry or synthetic methodology lab focused on constructing diverse, unsymmetrical quinoxaline libraries should use 2,3-dichloro-6-nitroquinoxaline to demonstrate controlled, sequential functionalization. The compound's documented temperature-dependent regioselectivity (mono-substitution at 30°C vs. bis-substitution at higher temperatures) [1] provides a robust platform for creating complex molecules via one-pot or two-step procedures without additional protecting group chemistry. This capability is essential for efficiently exploring chemical space around the quinoxaline pharmacophore.

Agrochemical Discovery: Screening for Novel Fungicides

An agrochemical discovery unit seeking novel fungicidal leads should consider 2,3-dichloro-6-nitroquinoxaline and its derivatives. While the parent compound's specific activity is not detailed, class-level evidence indicates that nitro-substituted quinoxalines exhibit the highest levels of antifungal activity within a series of 1,4-dithiino[2,3-b]quinoxaline-2,3-dicarbonitriles [1]. This established structure-activity trend justifies using this nitro-bearing scaffold as a core for building a focused screening library aimed at discovering new broad-spectrum fungicides.

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